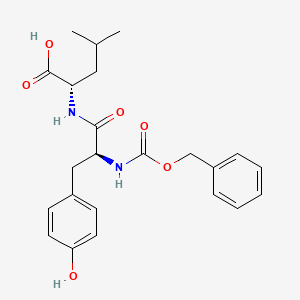
Z-Tyr-Leu-OH
説明
“Z-Tyr-Leu-OH” is a peptide compound . It has a CAS Number of 35971-70-1 and a molecular weight of 428.49 .
Synthesis Analysis
Peptide synthesis is a complex process that involves repeated condensation reactions and consumes large amounts of organic solvent . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group . A technique for solid-phase peptide synthesis in water that utilizes Fmoc-amino acids converted to water-dispersible nanoparticles has been reported .Molecular Structure Analysis
The molecular formula of “Z-Tyr-Leu-OH” is C23H28N2O6 . Its molecular weight is 428.47800 .Chemical Reactions Analysis
Tyrosine (Tyr), a proteinogenic amino acid bearing an electron rich phenol moiety in the side chain, is one of the primary targets for protein oxidation . The oxidation of Tyr in vivo, induced by biologically relevant radicals, UV radiation or enzymes, is a complex chemical process generating a diverse range of oxidized products .科学的研究の応用
Aromatic-Histidine Interactions in Zinc Finger Motifs
Research by Jasanoff and Weiss (1993) explored the role of aromatic-histidine interactions in the zinc finger motif, focusing on the substitution of phenylalanine (Phe) with tyrosine (Tyr) and its effects. The study highlighted the unique interactions between Tyr and His, which differ from those of Phe-His, and their potential implications for zinc finger architecture and DNA binding.
Enzyme Inhibition Studies
In a study by Angliker, Anagli, and Shaw (1992), the synthesis and inhibition properties of Z-Leu-Leu-Tyr-CH2F, among other compounds, were investigated for their effects on calcium-activated proteinase and cathepsin L. The study revealed insights into the specific inactivation mechanisms of these enzymes by different inhibitors.
Self-Assembly of Modified Aromatic Amino Acids
Gour et al. (2021) investigated the self-assembly of various modified aromatic amino acids, including Z-Tyr-OH. Their study, detailed in ChemRxiv, focused on the formation of structures like fibers and spherical assemblies, providing important insights into the potential applications of these self-assembled structures in material science.
Protease Activity in Soil
Hayano (1993) examined protease activity in soil using Z-Phe-Tyr-Leu as a substrate. The study, published in Soil Science and Plant Nutrition, analyzed how antibiotics affected protease activity, offering insights into the role of different microbial communities in soil protease activity.
Synthesis and Anti-cancer Activity
The synthesis and anti-cancer activities of YSL, involving Boc-Tyr-OH, were investigated by Ding et al. (2004). Their research in "Bioorganic & Medicinal Chemistry" focused on the stepwise preparation of YSL and its distribution in tissues, offering insights into its potential as a therapeutic agent for hepatic cancer.
Discriminating Inhibitory Effects of Peptide Derivatives
Crawford et al. (1988) conducted a study on peptidyldiazomethanes, including Z-Tyr(I)-Ala-CHN2, and their selective inactivation of cysteine proteinases. As detailed in The Biochemical Journal, this research sheds light on the subsite specificity of these enzymes and the potential application of these compounds in studying enzyme functions in vivo.
Large Scale Synthesis and Anti-tumor Activity Studies
Wang et al. (2003) explored the large-scale synthesis of H-Tyr-Ser-Leu-OH (YSL) and its anti-tumor properties. The study, published in Preparative Biochemistry & Biotechnology, indicated that YSL significantly increased the survival time in tumor cell-implanted mice, highlighting its potential in cancer treatment.
特性
IUPAC Name |
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6/c1-15(2)12-20(22(28)29)24-21(27)19(13-16-8-10-18(26)11-9-16)25-23(30)31-14-17-6-4-3-5-7-17/h3-11,15,19-20,26H,12-14H2,1-2H3,(H,24,27)(H,25,30)(H,28,29)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUJNVXDTHBDRE-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Tyr-Leu-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



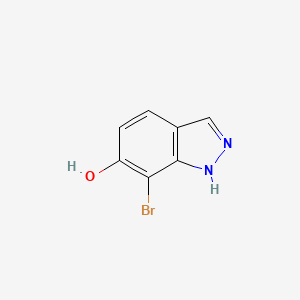
![2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1450907.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol](/img/structure/B1450908.png)
![3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1450909.png)

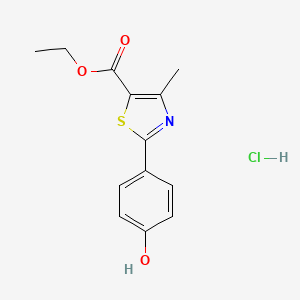
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt](/img/structure/B1450915.png)
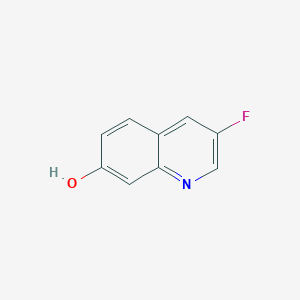

![5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B1450919.png)
![6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450921.png)
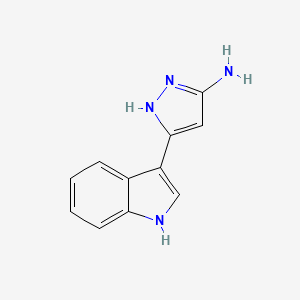
![3-(4-hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1450924.png)
![7-Tert-butylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one](/img/structure/B1450926.png)